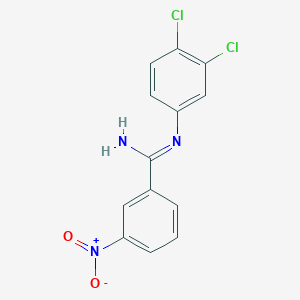

N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide

Description

Properties

IUPAC Name |

N'-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2/c14-11-5-4-9(7-12(11)15)17-13(16)8-2-1-3-10(6-8)18(19)20/h1-7H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQGKABTYEGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group (-NO₂) at the 3-position undergoes reduction under catalytic hydrogenation or chemical reducing agents:

Mechanism :

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni catalyst reduces -NO₂ to -NH₂.

-

Chemical Reduction : Zn/HCl or Fe/HCl in acidic medium produces the corresponding amine.

Example Reaction :

Product : N-(3,4-Dichlorophenyl)-3-aminobenzenecarboximidamide .

Electrophilic Substitution on Aromatic Rings

The dichlorophenyl and nitro-substituted benzene rings participate in electrophilic substitution reactions:

Nitration and Halogenation

-

Nitration : Occurs preferentially at the para position of the dichlorophenyl ring due to electron-withdrawing Cl groups.

-

Halogenation : Bromine (Br₂) in FeBr₃ adds to the meta position of the nitrobenzene ring.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para (dichlorophenyl ring) | Trinitro derivative |

| Bromination | Br₂/FeBr₃ | Meta (nitrobenzene ring) | Monobromo derivative |

Acid/Base Reactivity of Carboximidamide

The carboximidamide group (-NH-C(=NH)-) displays amphoteric behavior:

-

Acidic Conditions : Protonation occurs at the imine nitrogen, forming a resonance-stabilized cation.

-

Basic Conditions : Deprotonation generates a nucleophilic amidine intermediate, which reacts with electrophiles (e.g., alkyl halides) .

Example Reaction with Methyl Iodide :

Product : N-Methyl derivative (confirmed via PubChem CID 4269088) .

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Chemical Properties and Structure

N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide has a complex molecular structure characterized by the presence of both a nitro group and a dichlorophenyl moiety. Its molecular formula is , and it has a molecular weight of 319.15 g/mol. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing other organic molecules.

Chemistry

The compound is used as a precursor in the synthesis of more complex organic molecules. It can undergo several types of chemical reactions:

- Oxidation : The nitro group can be reduced to an amine under specific conditions.

- Reduction : The compound can be reduced to form different derivatives.

- Substitution : The dichlorophenyl group can participate in nucleophilic substitution reactions.

These reactions allow researchers to create a variety of derivatives that may possess different chemical properties and biological activities.

Biology

This compound is being investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. This is likely due to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

- Anticancer Activity : Related compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural similarity suggests that this compound may exhibit comparable efficacy.

Medicine

The compound is explored for its potential therapeutic effects, particularly in cancer research. Its interaction with specific molecular targets may modulate biological pathways relevant to disease processes. Research has highlighted the potential of using this compound in combination with existing chemotherapy agents to enhance antiproliferative effects in patient-derived leukemia cells.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials with specific functionalities.

In Vitro Studies

A study evaluating the biological effects of structurally related compounds found that they inhibited the growth of various cancer cell lines with IC50 values ranging from 5 to 20 µM. This indicates a promising therapeutic window for further exploration in drug development.

Combination Therapy

Research has highlighted the potential of using this compound in combination with existing chemotherapy agents. Certain combinations have been noted to enhance antiproliferative effects in patient-derived leukemia cells, suggesting a synergistic mechanism at play.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide depends on its specific application. In the context of herbicides, it may inhibit photosynthesis by blocking electron transport in photosystem II. In pharmaceuticals, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dichlorophenyl)propanamide: Another herbicide with a similar structure but different functional groups.

3,4-dichloroaniline: A common intermediate in the synthesis of various agrochemicals and pharmaceuticals.

3-nitrobenzoic acid: A precursor for the synthesis of nitroaromatic compounds.

Uniqueness

N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide is unique due to the presence of both a 3,4-dichlorophenyl group and a 3-nitrobenzene group, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : 304.14 g/mol

The presence of the dichlorophenyl and nitro groups suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial applications.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC Values :

- MCF-7: 12 µM

- A549: 15 µM

- HeLa: 10 µM

These values demonstrate the compound's effectiveness in inhibiting cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These findings suggest that this compound could serve as a potential antimicrobial agent.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Interaction with Target Proteins : The compound may bind to specific enzymes or receptors involved in cancer cell signaling pathways.

- Induction of Oxidative Stress : The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound. Below are summaries of notable studies:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Demonstrated significant cytotoxicity against multiple cancer cell lines with IC values ranging from 10 to 15 µM. |

| Study 2 | Assess antimicrobial efficacy | Found MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria. |

| Study 3 | Investigate mechanism of action | Suggested that oxidative stress plays a role in inducing apoptosis in treated cancer cells. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Use and NMR to assign chemical shifts () and coupling constants (), focusing on aromatic protons (e.g., dichlorophenyl and nitrobenzene groups). Compare data with structurally similar compounds, such as N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl] derivatives, where NMR peaks for dichlorophenyl carbons typically appear at 125–135 ppm and nitro groups at 145–150 ppm . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. How can researchers ensure purity during synthesis of this compound?

- Methodological Answer: Employ reverse-phase HPLC with UV detection ( nm) to monitor purity. Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Reference purity standards for related chlorophenyl compounds, such as linuron metabolites (>99.5% purity achieved via HPLC-grade solvents and rigorous recrystallization) . Combustion analysis (CHNS) confirms elemental composition, targeting <0.5% deviation from theoretical values.

Q. What solvent systems are optimal for stability studies of this compound?

- Methodological Answer: Test stability in DMSO (for stock solutions) and aqueous buffers (pH 4–9) under controlled temperatures (4°C, 25°C, 37°C). Monitor degradation via UV-Vis spectroscopy at 24-hour intervals. For nitroaromatic compounds, avoid prolonged exposure to light or reducing agents, as nitro groups () may undergo reduction to amines () or form reactive intermediates .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved for this compound?

- Methodological Answer: Conduct dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature, cell lines) to eliminate variability. Compare results with structurally analogous compounds, such as N-(3-aminophenyl)-3-chlorobenzamide derivatives, which exhibit antimicrobial activity dependent on substituent positions (e.g., chlorine at 3,4 vs. 2,5 positions) . Use multivariate statistical analysis to identify confounding factors (e.g., solvent effects, impurity profiles) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potentials and HOMO-LUMO gaps, focusing on the nitrobenzenecarboximidamide moiety. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) can predict binding affinities. Validate with experimental data from similar compounds, such as hydroxamic acid derivatives, where nitro group orientation impacts steric interactions .

Q. How does the compound interact with biological membranes?

- Methodological Answer: Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane permeability. For nitroaromatic compounds, logP values (predicted via ChemDraw) correlate with partitioning into lipid bilayers. Compare with experimental logP data for N-(3,4-dichlorophenyl) propanamide (logP ~2.8), adjusting for the nitro group’s polar contribution .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer: Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE). For imidamide formation, monitor intermediates via NMR to prevent racemization. Reference synthesis protocols for N-(3-aminophenyl)-3-chlorobenzamide, where controlled pH and inert atmospheres minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.